molecular formula C23H20N6O4 B15021700 4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B15021700
M. Wt: 444.4 g/mol
InChI Key: CKDBEBGMZGCAQR-UHFFFAOYSA-N
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Description

4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps, including the formation of the triazino-benzimidazole core and the subsequent attachment of the methoxy and nitrobenzyl groups. One common approach involves the following steps:

    Formation of the Triazino-Benzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzimidazole structure.

    Attachment of Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.

    Introduction of Nitrobenzyl Group: The nitrobenzyl group is attached via a nucleophilic aromatic substitution reaction, where the nitrobenzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrobenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, aldehydes, and substituted benzyl derivatives.

Scientific Research Applications

4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

    Modulating Receptor Activity: It can interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde: This compound shares a similar structure but lacks the triazino-benzimidazole core.

    4-Methoxybenzylamine: Similar in structure but with different functional groups, leading to distinct chemical properties.

    1,2,4-Benzothiadiazine-1,1-dioxide: A different scaffold but with some overlapping biological activities.

Uniqueness

4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its combination of a triazino-benzimidazole core with methoxy and nitrobenzyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20N6O4

Molecular Weight

444.4 g/mol

IUPAC Name

4-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C23H20N6O4/c1-32-20-12-15(8-11-19(20)33-13-14-6-9-16(10-7-14)29(30)31)21-26-22(24)27-23-25-17-4-2-3-5-18(17)28(21)23/h2-12,21H,13H2,1H3,(H3,24,25,26,27)

InChI Key

CKDBEBGMZGCAQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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